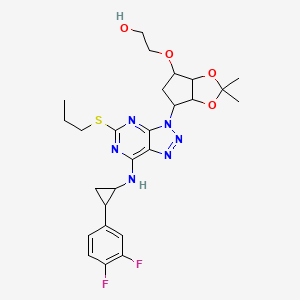

Isopropylidene Ticagrelor

Description

Defining Isopropylidene Ticagrelor (B1683153) as a Key Intermediate in Complex Molecule Synthesis

Isopropylidene Ticagrelor, chemically known as 2-[[(3aS,4R,6S,6aR)-4-[7-[[(1R,2S)-2-(3,4-Difluorophenyl)cyclopropyl]amino]-5-(propylthio)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl]-2,2-dimethyl-tetrahydro-3aH-cyclopenta[d][1,3]dioxol-6-yl]oxy]ethanol, is a protected form of Ticagrelor. cymitquimica.comresearchgate.net Its fundamental role in the synthesis of Ticagrelor is to act as a protected intermediate, safeguarding the reactive diol functional groups on the cyclopentane (B165970) ring. researchgate.netuliege.be This protection is achieved by reacting the diol with acetone (B3395972), forming a stable isopropylidene acetal (B89532). patsnap.com

The use of the isopropylidene protecting group offers several critical advantages in the multi-step synthesis of Ticagrelor. It prevents unwanted side reactions at the hydroxyl groups during subsequent chemical transformations, such as the crucial diazotization and cyclization steps that form the triazolopyrimidine core of the molecule. researchgate.net This targeted protection ensures a higher yield of the desired product and simplifies the purification process by reducing the formation of structurally similar impurities. nih.govrasayanjournal.co.in Furthermore, the introduction of the isopropylidene ketal enhances the crystallinity of the intermediate, which facilitates its isolation and purification, ultimately contributing to the high purity of the final Ticagrelor API. researchgate.net

The strategic importance of this compound is underscored by its central position in various patented synthetic routes for Ticagrelor. patsnap.compatsnap.com Its formation allows for more controlled and efficient assembly of the complex molecular architecture of Ticagrelor. The subsequent removal of the isopropylidene group, a deprotection step, is typically achieved under acidic conditions in the final stages of the synthesis to yield the active Ticagrelor molecule. nih.govresearchgate.net

Table 1: Chemical Properties of this compound

| Property | Value |

| IUPAC Name | 2-[[(3aR,4S,6R,6aS)-6-[7-[[(1R,2S)-2-(3,4-difluorophenyl)cyclopropyl]amino]-5-(propylthio)-3H-1,2,3-triazolo[4,5-d]pyrimidin-3-yl]tetrahydro-2,2-dimethyl-4H-cyclopenta-1,3-dioxol-4-yl]oxy]-ethanol |

| Molecular Formula | C26H32F2N6O4S |

| Molecular Weight | 562.6 g/mol |

| CAS Number | 274693-26-4 |

| Appearance | Crystalline solid |

Data sourced from PubChem and other chemical suppliers. researchgate.netgoogle.com

Historical Context of its Emergence in Ticagrelor Manufacturing Pathways

The manufacturing process for Ticagrelor has evolved significantly since its initial development, driven by the need for improved safety, efficiency, and cost-effectiveness on an industrial scale. Early synthetic routes reported in foundational patents were often lengthy and involved harsh reagents, making them less suitable for large-scale production. rasayanjournal.co.inresearchgate.net

A key challenge in the early synthesis of Ticagrelor was the management of the reactive hydroxyl groups on the cyclopentane moiety. The introduction of the isopropylidene protecting group marked a significant advancement in the manufacturing pathway. This strategic move allowed for more robust and higher-yielding subsequent reactions. Patents began to emerge detailing processes that incorporated this compound as a central intermediate. patsnap.compatsnap.comgoogleapis.com

For instance, early methods for the crucial diazotization step to form the triazole ring often utilized reagents like sodium nitrite (B80452) in the presence of acids, which could lead to the formation of undesirable impurities and posed safety concerns. nih.govjustia.com The development of safer and more efficient methods, such as the use of resin-bound nitrite reagents ("Resin-NO2"), was often coupled with the use of the this compound intermediate. This combination not only improved the safety profile of the reaction but also led to a cleaner reaction with fewer byproducts, simplifying the purification process. nih.gov

More recent innovations in the manufacturing of Ticagrelor have focused on further optimizing the synthesis. This includes the development of continuous flow reaction technology for the preparation of this compound. google.com This modern approach offers enhanced control over reaction parameters, leading to better consistency, higher yields, and improved safety, particularly for potentially hazardous reactions like diazotization. justia.comgoogle.com

The evolution of Ticagrelor synthesis has also been shaped by the need to control process-related impurities. Various impurities can arise from starting materials, intermediates, or side reactions during the manufacturing process. researchgate.net The use of this compound helps to minimize the formation of certain impurities by protecting the diol group. However, the deprotection step itself can be a source of impurities if not carefully controlled. researchgate.net Consequently, significant research has been dedicated to optimizing the deprotection of this compound to ensure the final API meets stringent purity requirements. rasayanjournal.co.in

Table 2: Evolution of Key Reagents in Ticagrelor Synthesis Involving this compound

| Reaction Step | Early Stage Reagents | Evolved/Modern Reagents | Key Advantages of Evolved Reagents |

| Diol Protection | Not consistently used | Acetone, 2,2-Dimethoxypropane (B42991) | Protects reactive groups, improves yield and purity |

| Diazotization | Sodium Nitrite, Acetic Acid | Resin-NO2, t-Butyl nitrite | Improved safety, reduced impurity formation |

| Coupling Reaction | High-pressure hydrogenation | Palladium-catalyzed coupling | Milder reaction conditions, improved efficiency |

| Deprotection | Strong acids (e.g., conc. HCl) | Optimized acidic conditions | Better control of impurity formation |

This table summarizes general trends observed in the synthetic evolution of Ticagrelor based on published literature and patents. patsnap.comnih.govrasayanjournal.co.injustia.com

Structure

2D Structure

Properties

IUPAC Name |

2-[[6-[7-[[2-(3,4-difluorophenyl)cyclopropyl]amino]-5-propylsulfanyltriazolo[4,5-d]pyrimidin-3-yl]-2,2-dimethyl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl]oxy]ethanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H32F2N6O4S/c1-4-9-39-25-30-23(29-17-11-14(17)13-5-6-15(27)16(28)10-13)20-24(31-25)34(33-32-20)18-12-19(36-8-7-35)22-21(18)37-26(2,3)38-22/h5-6,10,14,17-19,21-22,35H,4,7-9,11-12H2,1-3H3,(H,29,30,31) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLEOHEIRUFTYCF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCSC1=NC(=C2C(=N1)N(N=N2)C3CC(C4C3OC(O4)(C)C)OCCO)NC5CC5C6=CC(=C(C=C6)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H32F2N6O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

562.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for Isopropylidene Ticagrelor

Precursor Synthesis and Early-Stage Transformations Leading to Core Structures

The synthesis of Isopropylidene Ticagrelor (B1683153) relies on the preparation of two key structural precursors: a derivatized pyrimidine (B1678525) scaffold and a functionalized cyclopentane (B165970) ring system.

The core of the triazolopyrimidine system is constructed from a highly substituted pyrimidine intermediate. A common starting material for this scaffold is 4,6-dichloro-5-nitro-2-(propylthio)pyrimidine (B103838). The synthesis of this precursor involves multiple steps, often beginning with the nitration of a pyrimidine derivative. nih.govjocpr.com

One established route involves the nitration of 2-propylthiopyrimidine-4,6-diol to introduce the nitro group at the 5-position, a critical handle for later transformations. jocpr.com Subsequent reaction with a chlorinating agent like phosphorus oxychloride yields the dichlorinated nitro-pyrimidine. jocpr.com

An alternative approach involves the reaction of 4,6-dichloro-5-nitro-2-(propylthio)pyrimidine with a suitable amine, followed by the reduction of the nitro group. rasayanjournal.co.inresearchgate.net For instance, reaction with an amino-cyclopentane derivative, followed by reduction of the nitro group using iron powder in acetic acid, yields a key diamino-pyrimidine intermediate poised for cyclization. rasayanjournal.co.inresearchgate.net The development of safe and efficient nitration and reduction steps is crucial for industrial-scale production. nih.gov

| Transformation Step | Reagents & Conditions | Purpose | Reference |

|---|---|---|---|

| Nitration | Fuming Nitric Acid / Sulfuric Acid | Introduces a nitro group at the C5 position of the pyrimidine ring. | nih.govjocpr.com |

| Chlorination | Phosphorus Oxychloride (POCl₃) | Converts hydroxyl groups at C4 and C6 to chloro groups, activating them for nucleophilic substitution. | jocpr.com |

| Nitro Group Reduction | Iron powder / Acetic Acid | Reduces the nitro group to an amine, forming a diamine necessary for triazole ring formation. | rasayanjournal.co.inresearchgate.net |

The chiral cyclopentane moiety provides the stereochemical backbone of Isopropylidene Ticagrelor. The synthesis of this precursor, typically 2-{[(3aR,4S,6R,6aS)-6-amino-2,2-dimethyltetrahydro-3aH-cyclopenta[d] chemicalbook.comnih.gov-dioxol-4-yl]oxy}-1-ethanol, begins from a chiral starting material to establish the correct stereochemistry. google.com

The construction involves establishing the correct stereoisomers of the amino and diol functionalities on the cyclopentane ring. researchgate.net The diol is protected as an isopropylidene ketal (an acetonide), which gives the intermediate its name. This protection strategy prevents the hydroxyl groups from interfering in subsequent reactions and is typically introduced before coupling with the pyrimidine core. nih.gov The amino group is then introduced, often as a salt such as an L-tartaric acid salt, to ensure stereochemical purity and stability before its condensation with the pyrimidine scaffold. nih.govgoogle.com

Convergent Assembly Strategies for this compound

Convergent synthesis involves the independent synthesis of the key fragments followed by their strategic coupling. This approach is generally more efficient and allows for easier purification of intermediates compared to a linear synthesis.

The first step in the convergent assembly is the nucleophilic substitution reaction between the derivatized pyrimidine and the functionalized cyclopentane. Specifically, the amino group of the cyclopentane precursor displaces one of the chloro groups on the pyrimidine ring. nih.gov

This condensation is typically carried out in a suitable solvent such as ethanol (B145695) or ethylene (B1197577) glycol, often in the presence of a base like triethylamine (B128534) to neutralize the HCl generated during the reaction. nih.govresearchgate.net The reaction yields an intermediate, such as 2-({(3aR,4S,6R,6aS)-6-[5-amino-6-chloro-2-(propylthio)pyrimidin-4-ylamino]-2,2-dimethyltetrahydro-3aH-cyclopenta[d] chemicalbook.comnih.govdioxol-4-yl}oxy)ethanol, which contains both core fragments linked together. nih.gov Optimization of reaction conditions, including temperature, base, and solvent, is critical to maximize yield and minimize impurity formation. rasayanjournal.co.in

| Base | Solvent | Temperature | Key Feature | Reference |

|---|---|---|---|---|

| Triethylamine (TEA) | Ethanol | Elevated temperature and pressure | Commonly used organic base for HCl scavenging. | nih.govresearchgate.net |

| Diisopropylethylamine (DIPEA) | Tetrahydrofuran (THF) | Ambient | A non-nucleophilic base used to avoid side reactions. | jocpr.com |

| Cesium Carbonate | Not specified | Not specified | An inorganic base option for the condensation reaction. | google.com |

| Triethylamine (TEA) and DBU | Ethanol | Room Temperature | A mixed-base system reported to produce high-purity intermediate. | rasayanjournal.co.inresearchgate.net |

Following the coupling reaction, the formation of the triazole ring is a pivotal step. This is achieved through a diazotization of the 5-amino group on the pyrimidine ring, followed by an intramolecular cyclization that displaces the remaining chloro group to form the fused triazolo[4,5-d]pyrimidine core. nih.gov

Traditional methods for this transformation employ sodium nitrite (B80452) in an acidic medium, such as acetic acid. nih.govgoogle.com However, these highly acidic conditions can lead to the cleavage of the acid-sensitive isopropylidene protecting group and the formation of impurities that are difficult to remove. nih.gov To circumvent these issues, safer and milder diazotizing agents have been developed. One notable improvement is the use of a solid-supported nitrite reagent, "Resin-NO₂", which can be used in a mixture of water and acetonitrile (B52724) at room temperature. nih.gov This green chemistry approach avoids harsh acidic conditions, minimizes impurity formation, and simplifies workup, making it more suitable for large-scale synthesis. nih.gov

Innovations in Reaction Engineering for this compound Production

The industrial synthesis of complex pharmaceutical intermediates such as this compound is increasingly benefiting from innovations in reaction engineering. These advancements are geared towards enhancing process efficiency, safety, and scalability. Modern methodologies, including continuous flow synthesis, microchannel reactor applications, and biocatalytic approaches, represent a significant leap forward from traditional batch processing.

Continuous Flow Synthesis Techniques

Continuous flow synthesis has emerged as a transformative technology in the production of pharmaceutical intermediates. This technique offers numerous advantages over conventional batch methods, including enhanced heat and mass transfer, improved safety profiles for hazardous reactions, and greater consistency in product quality. The synthesis of this compound, a high-grade intermediate of Ticagrelor, has been successfully adapted to a continuous flow process, demonstrating the potential for large-scale, efficient production.

In a notable application, a two-step continuous flow process was designed for the synthesis of this compound. The first step involves the diazotization of TGM-1 with sodium nitrite to form a triazole ring through cyclization. The second step is the coupling of the resulting intermediate (TGM-2) with another intermediate (TGC) in the presence of a base to yield the final product. This method leverages the inherent advantages of continuous flow, such as rapid mixing and precise control over residence time, which are particularly beneficial for managing reactive intermediates and improving reaction yields.

Key parameters in the continuous flow synthesis of this compound have been outlined, showcasing the precise control achievable with this technology. The ability to manipulate flow rates allows for optimization of reaction conditions to maximize throughput and product quality.

| Parameter | Description | Typical Range |

|---|---|---|

| Reactant Flow Rates | Individual flow rates of reactant solutions into the microreactor. | 1-8 mL/min |

| Residence Time | The time reactants spend within the reactor coil. | Precisely controlled by flow rates and reactor volume. |

| Temperature | Reaction temperature maintained within the reactor. | Optimized for specific reaction steps. |

| Pressure | System pressure, which can be controlled to prevent solvent boiling and enhance reaction rates. | Dependent on system configuration. |

The adoption of continuous flow techniques for the synthesis of macromolecules like this compound marks a significant advancement, overcoming previous limitations in synthesis efficiency and scalability. This approach not only improves the safety and reproducibility of the process but also facilitates real-time monitoring and control, paving the way for more robust and economical manufacturing.

Microchannel Reactor Applications

Microchannel reactors are a key enabling technology for continuous flow synthesis, offering exceptionally high surface-area-to-volume ratios. This characteristic leads to superior heat and mass transfer capabilities compared to traditional batch reactors. For the synthesis of this compound, the use of microchannel reactors has been shown to be particularly advantageous.

The process involves pumping the reactant streams through separate inlets into a micromixer, where they are rapidly combined before entering the reaction channel. The precise dimensions of the microchannels ensure a narrow residence time distribution, leading to uniform reaction conditions and improved product selectivity. This level of control is crucial for complex multi-step syntheses.

A patented method for preparing this compound explicitly utilizes microchannel reactors for both the diazotization/cyclization and the subsequent coupling reaction. researchgate.net The design of the microreactor system allows for high-speed mixing and efficient heat exchange, which is critical for controlling the exothermic nature of the reactions and minimizing the formation of impurities. researchgate.net

| Feature of Microchannel Reactor | Advantage in this compound Synthesis |

|---|---|

| High Surface-Area-to-Volume Ratio | Enhanced heat and mass transfer, allowing for better temperature control and faster reaction rates. |

| Rapid Mixing | Ensures homogeneous reaction conditions and minimizes side reactions. |

| Narrow Residence Time Distribution | Leads to improved product yield and purity with better process control. |

| Inherent Safety | Small reaction volumes minimize the risks associated with hazardous reagents and exothermic reactions. |

| Scalability | Production can be scaled up by numbering-up (parallelizing) reactors, avoiding the challenges of traditional scale-up. |

The application of microchannel reactors in the production of this compound demonstrates a significant step towards process intensification, leading to a more efficient, safer, and scalable manufacturing process. researchgate.net

Biocatalytic and Chemo-Enzymatic Approaches for Chiral Precursors

The synthesis of Ticagrelor and its intermediates, such as this compound, involves the use of key chiral precursors. The stereochemistry of these precursors is critical for the final drug's efficacy. Biocatalytic and chemo-enzymatic methods are at the forefront of producing these chiral building blocks with high enantiopurity, offering greener and more efficient alternatives to traditional chemical synthesis.

One of the crucial chiral precursors for Ticagrelor is (1R,2S)-2-(3,4-difluorophenyl)cyclopropan-1-amine. The synthesis of this compound often involves lengthy routes, the use of expensive catalysts, or resolutions that result in the loss of 50% of the material. Biocatalysis provides a more direct and atom-economical approach.

A significant breakthrough has been the use of an engineered heme protein from Bacillus subtilis to catalyze the cyclopropanation of 3,4-difluorostyrene (B50085) with ethyl diazoacetate. researchgate.net This single-step biocatalytic route produces ethyl-(1R,2R)-2-(3,4-difluorophenyl)-cyclopropanecarboxylate, a direct precursor to the desired chiral amine, with excellent diastereoselectivity and enantioselectivity. researchgate.net

Furthermore, chemo-enzymatic strategies are being developed to produce other chiral precursors for Ticagrelor. These approaches combine the best of both chemical and enzymatic synthesis. For example, a prochiral ketone can be synthesized chemically and then subjected to an enzymatic asymmetric reduction to produce a chiral alcohol with high enantiomeric excess. These methods are characterized by their high selectivity and operation under mild, environmentally friendly conditions. nih.govcetjournal.itgoogle.comresearchgate.net

| Approach | Chiral Precursor | Key Transformation | Biocatalyst | Reported Selectivity/Yield |

|---|---|---|---|---|

| Biocatalytic Cyclopropanation | ethyl-(1R,2R)-2-(3,4-difluorophenyl)-cyclopropanecarboxylate | Asymmetric cyclopropanation of 3,4-difluorostyrene | Engineered heme protein (from Bacillus subtilis) | >99% dr, 98% ee, 79% yield researchgate.net |

| Chemo-enzymatic Reduction | (S)-2-Chloro-1-(3,4-difluorophenyl)ethanol | Asymmetric reduction of 2-chloro-1-(3,4-difluorophenyl)ethanone | Engineered Carbonyl Reductase | High enantioselectivity |

| Biocatalytic Resolution | (1S,4R)-4-hydroxy-2-cyclopenten-1-yl acetate (B1210297) | Enzymatic hydrolysis of cis-3,5-diacetoxy-1-cyclopentene | Lipase B from Candida antarctica (CAL-B) | 99% ee, 45% conversion nih.gov |

These innovative biocatalytic and chemo-enzymatic methods are pivotal in the sustainable and efficient production of the chiral precursors necessary for the synthesis of this compound and ultimately, Ticagrelor itself. They represent a paradigm shift in pharmaceutical manufacturing, moving towards greener and more selective synthetic strategies. nih.gov

Stereochemical Control and Chiral Purity in Isopropylidene Ticagrelor Synthesis

Asymmetric Synthesis and Chiral Induction Methods for Key Stereocenters

The establishment of the specific (3aR,4S,6R,6aS) stereochemistry of the core cyclopentane (B165970) fragment is a critical aspect of the synthesis. While various asymmetric strategies exist, a prominent method documented for producing the key intermediate, (3aR,4S,6R,6aS)-6-amino-2,2-dimethyltetrahydro-3aH-cyclopenta[d] nih.govgoogle.comdioxol-4-ol and its derivatives, involves a classical chiral resolution approach chemicalbook.commidas-pharma.com.

One synthetic pathway begins with an achiral meso starting material, (1R,2R,3S,4S)-rel-1,2:3,4-diepoxycyclopentane google.com. This symmetric compound undergoes a series of reactions, including ring-opening and aminolysis, to diastereoselectively form a racemic mixture of the desired cyclopentane amino-diol intermediate. At this stage, the relative stereochemistry of the functional groups is fixed, but both enantiomers are present in equal amounts.

The crucial step for inducing chirality is the resolution of this racemic mixture. This is accomplished by reacting the racemic amine with a chiral resolving agent to form a pair of diastereomeric salts. Due to their different physical properties, one of these salts can be selectively crystallized from the solution. L-tartaric acid and its derivatives, such as dibenzoyl-L-tartaric acid, are commonly employed for this purpose google.comchemicalbook.com. The less soluble diastereomeric salt of the desired enantiomer precipitates, allowing for its separation by filtration. Subsequent treatment of the isolated salt with a base liberates the enantiomerically pure amine, which possesses the required absolute stereochemistry for Isopropylidene Ticagrelor (B1683153).

| Chiral Resolving Agent | Application | Reference |

| L-Tartaric Acid | Forms a diastereomeric salt with the racemic cyclopentane amine intermediate, enabling selective crystallization of the desired enantiomer. | google.comchemicalbook.com |

| Dibenzoyl-L-tartaric Acid | Used similarly to L-tartaric acid for the chiral resolution of the key amine intermediate. | google.com |

| D-Camphorsulfonic Acid | Listed as a potential resolving agent for the racemic amine precursor. | google.com |

| L-Mandelic Acid | Listed as a potential resolving agent for the racemic amine precursor. | google.com |

Diastereoselective and Enantioselective Transformations

The synthesis of the Isopropylidene Ticagrelor precursor involves distinct transformations that control its diastereomeric and enantiomeric purity.

Diastereoselective Control: The relative stereochemistry of the four stereocenters on the cyclopentane ring is established early in the synthesis. Starting from a precursor like meso-1,2:3,4-diepoxycyclopentane ensures that the subsequent nucleophilic ring-opening reactions proceed with a high degree of diastereoselectivity google.com. The geometry of the starting material dictates the spatial arrangement of the incoming functional groups, leading to the formation of the desired diastereomer with the correct cis and trans relationships between the hydroxyl and amino moieties.

Enantioselective Control: The primary enantioselective transformation in this synthetic route is not a catalytic asymmetric reaction but rather the chiral resolution of a racemic intermediate google.com. This classical technique effectively separates the two enantiomers that are formed in equal amounts. The formation of diastereomeric salts with a single enantiomer of a chiral acid, such as L-tartaric acid, is the key enantioselective event chemicalbook.com. The differential solubility of these salts allows for the physical separation of the desired (3aR,4S,6R,6aS) enantiomer from its unwanted (3aS,4R,6S,6aR) counterpart. This step is critical for ensuring the high enantiomeric purity of the final product.

| Transformation | Type | Description | Stereochemical Outcome |

| Ring-opening of diepoxide | Diastereoselective | Sequential reactions on a meso-diepoxide starting material establish the correct relative stereochemistry of the hydroxyl and amino groups. | Formation of a racemic mixture of the desired diastereomer. |

| Diastereomeric Salt Formation | Enantioselective | Reaction of the racemic amine with a chiral acid (e.g., L-tartaric acid) forms two diastereomeric salts with different solubilities. | Separation of enantiomers, allowing for the isolation of the desired (3aR,4S,6R,6aS) configuration. |

Stereochemical Integrity of the Isopropylidene Moiety in Cyclopentane Dioxolane Formation

The final step in forming the characteristic structure of this compound is the protection of the cis-1,2-diol on the cyclopentane ring as an isopropylidene ketal, also known as an acetonide wikipedia.org. This reaction involves treating the diol with acetone (B3395972) or a more reactive equivalent, such as 2,2-dimethoxypropane (B42991), in the presence of an acid catalyst bamu.ac.in.

This protection step is designed to proceed with complete retention of the existing stereochemistry. The mechanism of ketal formation does not involve the breaking of any bonds at the stereogenic carbon centers of the cyclopentane ring. The reaction occurs at the hydroxyl groups, forming a five-membered dioxolane ring fused to the cyclopentane core. The established (3aR,4S,6R,6aS) configuration of the amino-diol precursor is therefore preserved without risk of epimerization or racemization under the typically mild reaction conditions iosrjournals.org. The resulting isopropylidene moiety serves to protect the diol during subsequent steps in the total synthesis of Ticagrelor and maintains the stereochemical integrity of the chiral core.

Reaction Mechanisms and Computational Investigations of Isopropylidene Ticagrelor Transformations

Mechanistic Elucidation of Isopropylidene Protecting Group Formation and Deprotection

The introduction and subsequent removal of the isopropylidene protecting group are fundamental steps in the synthesis of Ticagrelor (B1683153). These transformations proceed through well-established reaction mechanisms involving acid catalysis.

Formation of Isopropylidene Ticagrelor:

The formation of the isopropylidene acetal (B89532) from the parent diol is an acid-catalyzed reaction, typically employing acetone (B3395972) or 2,2-dimethoxypropane (B42991) as the isopropylidene source and a catalytic amount of a strong acid such as hydrochloric acid or p-toluenesulfonic acid. The mechanism proceeds as follows:

Protonation of the Carbonyl Oxygen: The acid catalyst protonates the oxygen atom of acetone, rendering the carbonyl carbon more electrophilic.

Nucleophilic Attack: One of the hydroxyl groups of the cyclopentanediol acts as a nucleophile, attacking the activated carbonyl carbon. This results in the formation of a hemiacetal intermediate.

Protonation of the Hemiacetal Hydroxyl Group: The newly formed hydroxyl group in the hemiacetal is protonated by the acid catalyst, converting it into a good leaving group (water).

Formation of an Oxonium Ion: The departure of a water molecule leads to the formation of a resonance-stabilized oxonium ion.

Intramolecular Nucleophilic Attack: The second hydroxyl group of the cyclopentanediol attacks the electrophilic carbon of the oxonium ion in an intramolecular fashion, leading to the formation of the five-membered dioxolane ring.

Deprotonation: A final deprotonation step regenerates the acid catalyst and yields the neutral this compound product.

This reversible reaction is typically driven to completion by removing the water generated during the reaction, often through azeotropic distillation or the use of a dehydrating agent. researchgate.net

Deprotection of this compound:

The removal of the isopropylidene group to unveil the diol functionality in the final stages of Ticagrelor synthesis is achieved through acid-catalyzed hydrolysis. nih.gov This process is essentially the reverse of the formation mechanism:

Protonation of an Acetal Oxygen: One of the oxygen atoms of the dioxolane ring is protonated by an acid catalyst, such as aqueous hydrochloric acid. nih.gov

Cleavage of the Carbon-Oxygen Bond: The protonated acetal undergoes cleavage of a carbon-oxygen bond, leading to the formation of a resonance-stabilized oxonium ion and releasing one of the hydroxyl groups.

Nucleophilic Attack by Water: A water molecule acts as a nucleophile and attacks the electrophilic carbon of the oxonium ion.

Deprotonation: A proton is lost from the attacking water molecule to form a hemiacetal intermediate.

Protonation of the Second Acetal Oxygen: The remaining oxygen atom of the original acetal is protonated.

Elimination of Acetone: Cleavage of the second carbon-oxygen bond results in the formation of the diol and a protonated acetone molecule.

Deprotonation: The protonated acetone is deprotonated to regenerate the acid catalyst and release acetone.

The reaction is driven towards the deprotected diol by the presence of excess water. researchgate.net

Theoretical Studies on Conformational and Electronic Structures of the Isopropylidene Ring

While specific theoretical studies on this compound are not extensively reported in the literature, insights can be drawn from computational analyses of related cyclopentane (B165970) and dioxolane systems.

The five-membered cyclopentane ring is not planar and exists in puckered conformations, primarily the "envelope" and "half-chair" forms, to alleviate angle and torsional strain. maricopa.edu The fusion of the dioxolane ring, formed by the isopropylidene group, to the cyclopentane ring in this compound will influence the conformational preferences of the entire cyclopentyl system. Molecular mechanics and ab initio calculations on cis-cyclopentane-1,2-diol suggest that envelope conformations with one equatorial and one axial hydroxyl group are energetically favorable. researchgate.net The formation of the rigid five-membered dioxolane ring will lock the local portion of the cyclopentane ring into a specific conformation.

The electronic structure of the 1,3-dioxolane (B20135) ring is characterized by the presence of two electronegative oxygen atoms. researchgate.net These oxygen atoms can participate in hydrogen bonding, which can influence the molecule's interaction with solvents and reagents. researchgate.net The lone pairs on these oxygen atoms also play a crucial role in the mechanism of hydrolysis, as their protonation is the initial step in the deprotection sequence. organicchemistrytutor.com The geometry of the dioxolane ring and the orientation of the oxygen lone pairs can affect the rate of hydrolysis, a phenomenon known as stereoelectronic effects. cdnsciencepub.com

Computational Chemistry Approaches to Reaction Pathways and Transition States

Density Functional Theory (DFT) and ab initio methods can be used to model the geometries of reactants, intermediates, transition states, and products along the reaction coordinate. cdnsciencepub.com For the acid-catalyzed formation and hydrolysis of the isopropylidene group, computational methods can be used to:

Calculate Activation Energies: By locating the transition state structures for each elementary step, the activation energy can be calculated, providing insight into the reaction kinetics. researchgate.net

Elucidate Reaction Mechanisms: The calculated structures of intermediates and transition states can confirm the stepwise nature of the reaction, involving protonation, nucleophilic attack, and loss of a leaving group. osti.gov

Investigate Stereoelectronic Effects: Computational models can reveal how the orientation of orbitals and lone pairs influences the stability of transition states and, consequently, the reaction rate. cdnsciencepub.com For instance, the orientation of the oxygen lone pairs in the dioxolane ring relative to the breaking C-O bond is critical in the hydrolysis mechanism.

These computational approaches can provide a detailed, atomistic understanding of the transformations involving this compound, complementing experimental observations.

Kinetic and Thermodynamic Considerations in Multi-Step Synthesis

The synthesis of Ticagrelor is a multi-step process where both kinetic and thermodynamic factors play a crucial role in determining the yield and purity of the final product. wikipedia.org The formation and deprotection of the isopropylidene group are equilibrium reactions, and their efficiency is governed by the principles of kinetic and thermodynamic control. youtube.com

Isopropylidene Group Formation (Protection):

The formation of this compound is typically performed under conditions that favor the thermodynamic product. The reaction is reversible, and driving the equilibrium towards the protected diol is essential for high yields. researchgate.net This is achieved by:

Use of Excess Reagent: Employing an excess of acetone or 2,2-dimethoxypropane shifts the equilibrium towards the product side.

Removal of Water: As water is a byproduct of the reaction, its removal (e.g., by a Dean-Stark trap) prevents the reverse reaction (hydrolysis) from occurring. researchgate.net

Table 1: Factors Influencing Isopropylidene Acetal Formation

| Factor | Influence on Reaction | Rationale |

| Acid Catalyst | Increases reaction rate | Protonates the carbonyl group, making it more electrophilic. |

| Temperature | Can influence reaction rate and equilibrium position | Higher temperatures can increase the rate but may also favor the reverse reaction if water is not removed. |

| Solvent | Can affect solubility and the efficiency of water removal | A non-polar solvent like toluene (B28343) is often used to facilitate azeotropic removal of water. |

Deprotection of Isopropylidene Group:

The deprotection step is also an equilibrium process. To ensure complete removal of the protecting group, the reaction conditions are manipulated to favor the diol product. This is typically achieved by using a large excess of water in an acidic medium, which drives the equilibrium towards hydrolysis. nih.gov

In a multi-step synthesis, intermediates and side products can be formed under either kinetic or thermodynamic control. For instance, in the steps leading to the formation of the core Ticagrelor structure, reaction temperature and time can be critical. A reaction carried out at a lower temperature for a shorter duration may favor the kinetically controlled product (the one that forms faster), whereas a higher temperature and longer reaction time may allow for equilibration to the more stable, thermodynamically controlled product. openstax.org Careful optimization of reaction conditions is therefore essential to maximize the yield of the desired this compound intermediate and minimize the formation of impurities.

Terminal Transformation of Isopropylidene Ticagrelor to Ticagrelor

Acid-Catalyzed Deprotection of the Isopropylidene Group: Methodologies and Optimization

The removal of the isopropylidene group from Isopropylidene Ticagrelor (B1683153) is a hydrolysis reaction that requires an acidic catalyst. Research and process development have explored various acids, solvent systems, and reaction conditions to achieve high yield, purity, and scalability while ensuring the process is safe and cost-effective for industrial production.

The deprotection of the ketal group has been investigated using a range of acidic reagents in various solvents, including methanol (B129727), ethanol (B145695), and dichloromethane (B109758) (DCM). nih.gov Common inorganic acids such as hydrochloric acid (HCl) and sulfuric acid (H₂SO₄), as well as organic acids like trifluoroacetic acid (TFA), have been employed. nih.govgoogle.com

Optimization efforts often focus on replacing hazardous or expensive reagents with safer, more economical alternatives, especially for large-scale synthesis. nih.gov For instance, while TFA is effective, it may be avoided in production environments due to handling concerns. nih.gov The choice of acid and solvent directly impacts reaction time, temperature, and the final purity of the Ticagrelor product.

One documented method involves the use of aqueous hydrochloric acid in dichloromethane, which proceeds to completion in 2-3 hours at ambient temperature. nih.gov Another approach utilizes aqueous HCl in methanol. nih.govcore.ac.uk A separate process describes the use of sulfuric acid in methanol at a controlled temperature of 0°C for 6-8 hours. google.com Furthermore, patents have detailed the use of inorganic acids like HCl or H₂SO₄ in a solvent mixture of water and a C1-C3 alcohol (such as methanol) at temperatures between 10°C and 35°C, with reaction times ranging from 2 to 10 hours. google.com

The following table summarizes various methodologies reported in the literature for this key deprotection step.

| Acid Reagent | Solvent System | Reaction Conditions | Reported Purity/Yield | Reference |

|---|---|---|---|---|

| Aqueous Hydrochloric Acid (aq. HCl) | Dichloromethane (DCM) | 2–3 hours | 99.78% Purity (Overall Yield 65%) | nih.gov |

| Aqueous Hydrochloric Acid (aq. HCl) | Methanol (MeOH) | Not Specified | 98.25% Purity (Overall Yield 18%) | nih.govcore.ac.uk |

| Sulfuric Acid (H₂SO₄) | Methanol (MeOH) | 6–8 hours at 0°C | 99% Purity (Crude) | google.com |

| Hydrochloric Acid (HCl) | Methanol (MeOH) | Not Specified | >99.8% Purity | jocpr.com |

| Inorganic Acid (e.g., HCl, H₂SO₄) | Water / C1-C3 Alcohol | 2–10 hours at 10–35°C | High Purity | google.com |

| Trifluoroacetic Acid (TFA) | Not Specified | Not Specified | Effective, but often avoided on scale-up | nih.govgoogle.com |

Functional Group Interconversions Post-Deprotection

In the documented synthetic routes for Ticagrelor, the acid-catalyzed removal of the isopropylidene protecting group is the terminal step to furnish the final active pharmaceutical ingredient. Following this deprotection, there are no standard functional group interconversions that are part of the established manufacturing process. The resulting cyclopentane-1,2-diol moiety is a key pharmacophoric feature of the Ticagrelor molecule and is not typically modified further.

Chemical modifications of the Ticagrelor molecule after its synthesis are generally performed in a research and development context. Such modifications are aimed at creating new derivatives or analogues for biological evaluation in structure-activity relationship (SAR) studies. nih.gov These studies explore how changes to the molecule's structure, including its functional groups, affect its antiplatelet activity and pharmacokinetic properties. nih.gov However, these derivatization reactions are distinct from the primary synthesis of Ticagrelor itself.

Under certain non-optimal deprotection conditions, unintended side reactions can occur. For example, heating Ticagrelor with concentrated hydrochloric acid in ethyl acetate (B1210297) for an extended period (5-6 days) has been shown to result in the formation of an acetylated side product, (1S,2S,3R,5S)-3-[7-{[(1R,2S)-2-(3,4-Difluorophenyl)cyclopropyl]amino}-5-(propylthio)-3H- nih.govgoogle.comjocpr.com-triazolo[4,5-d]pyrimidin-3-yl]-5-(2-O-acetylhydroxyethoxy)-1,2-cyclopentanediol. nih.gov This represents a potential impurity rather than a planned functional group interconversion.

Process Optimization, Scalability, and Green Chemistry in Isopropylidene Ticagrelor Manufacturing

Strategies for Enhanced Reaction Efficiency and Yield

A critical step involves the condensation of a pyrimidine (B1678525) amine derivative with a cyclopentyl derivative. Early methods required high temperatures and pressures (e.g., 72 psi in an autoclave) with long reaction times of 40-45 hours, conditions that are unsafe and impractical for commercial-scale production. nih.govcore.ac.uk A significant improvement involves the use of monoethylene glycol (MEG) as a solvent, N,N-Diisopropylethylamine (DIPEA) as a base, and 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) as a catalyst. This combination provides excellent yields without the need for high-pressure reactors. core.ac.uk

Another pivotal step, the diazotization to form the triazole ring, has been a major focus for optimization. Traditional methods using sodium nitrite (B80452) in acetic acid and water can lead to the formation of critical impurities. nih.govcore.ac.uk A greener and more efficient alternative is the use of a solid-supported "Resin-NO2" reagent. This method allows the reaction to proceed smoothly at room temperature in a water and acetonitrile (B52724) mixture, simplifying the process and improving the purity profile. nih.govcore.ac.uknih.gov

| Reaction Step | Traditional Method | Optimized Method | Key Advantages |

|---|---|---|---|

| Condensation | Ethanol (B145695), TEA, High Pressure (72 psi), 40-45h nih.govcore.ac.uk | MEG, DIPEA, DBU (catalyst), Atmospheric Pressure core.ac.uk | Avoids high-pressure reactors, improves safety and scalability. |

| Diazotization (Triazole Formation) | Sodium Nitrite, Acetic Acid/Water nih.govcore.ac.uk | "Resin-NO2", Water/Acetonitrile, Room Temp nih.govcore.ac.uknih.gov | Greener, safer (no toxic gas), reduces critical impurities. |

| N-Alkylation | TEA or DIPEA in Acetonitrile, 12-15h nih.gov | Anhydrous K2CO3 in Acetonitrile, 2-3h nih.gov | Drastically reduced reaction time, high yield (98%). |

Mitigation of By-product Formation and Impurity Control in Industrial Scale Synthesis

Impurity control is paramount in the synthesis of active pharmaceutical ingredients (APIs) to ensure safety and efficacy. In the manufacturing of Isopropylidene Ticagrelor (B1683153), several process-related impurities have been identified, and strategies have been developed to mitigate their formation. researchgate.net

During the diazotization step, the use of sodium nitrite can lead to the formation of degradation impurity 27, which is difficult to remove. nih.govcore.ac.uk The adoption of the "Resin-NO2" process effectively prevents the formation of this and other related impurities, yielding a cleaner product that does not require subsequent column chromatography. nih.govcore.ac.uk

Furthermore, some synthetic routes are prone to the formation of dimer impurities, where two molecules of a key intermediate react with the starting pyrimidine. jocpr.com Developing alternative routes and carefully controlling reaction stoichiometry and conditions are crucial to minimize such by-products. High-performance liquid chromatography (HPLC) is the primary analytical technique used to detect and quantify these impurities throughout the manufacturing process, ensuring that the final product meets stringent purity requirements (e.g., >99.8%). jocpr.com

| Impurity/By-product | Source Step | Traditional Cause | Mitigation Strategy |

|---|---|---|---|

| Impurity 27 ((1S,2S,3R,5S)-3-[7-amino-5-(propylthio)-3H- nih.govresearchgate.nettriazole [4,5-d]pyramid -in-3-yl]-5-(2-hydroxyethoxy)-1,2-cyclopentanediol) nih.gov | Diazotization | Use of sodium nitrite in acidic conditions. nih.govcore.ac.uk | Employing "Resin-NO2" as the diazotizing agent. nih.govcore.ac.uk |

| Methyl Chloride (CH3Cl) | Deprotection | Reaction of methanol (B129727) with aqueous HCl. nih.gov | Switching solvent system to Dichloromethane (B109758) (DCM) with aqueous HCl. nih.gov |

| Dimer Impurities | Condensation | Displacement of two chloro groups on the pyrimidine ring. jocpr.com | Development of alternative synthetic routes and strict stoichiometric control. jocpr.com |

Solvent Selection and Recycling Strategies for Environmental Sustainability

The pharmaceutical industry is a significant consumer of solvents, which contribute heavily to the environmental impact of manufacturing processes. rsc.orgnih.gov Green chemistry principles guide the selection of solvents to minimize this impact. uniroma1.it In the synthesis of Isopropylidene Ticagrelor, several solvents are employed, including ethanol, ethyl acetate (B1210297), acetonitrile, dichloromethane, toluene (B28343), and methanol. nih.govgoogleapis.comrasayanjournal.co.in

Solvent selection guides developed by pharmaceutical companies categorize solvents as "recommended," "problematic," or "hazardous" based on safety, health, and environmental criteria. whiterose.ac.ukrsc.org For instance, solvents like ethanol and ethyl acetate are generally preferred, while dichloromethane is often considered problematic due to environmental concerns. rsc.org

The optimized process for this compound incorporates several green chemistry improvements. The use of a "Resin-NO2" reagent allows the diazotization reaction to be conducted in a relatively benign water and acetonitrile mixture. nih.govnih.gov A significant advantage of this method is that the resin can be recovered after the reaction by filtration, treated with sodium hydroxide (B78521) to yield a hydroxyl resin, and then recycled for further use, drastically reducing waste. nih.gov Purification strategies have also evolved to use greener solvent systems. For example, a mixture of methanol and water is used for crystallization to achieve high purity, avoiding more hazardous chlorinated solvents. researchgate.netrasayanjournal.co.in

| Solvent | Use in Process | Green Chemistry Perspective rsc.org | Sustainability Strategy |

|---|---|---|---|

| Water | Reaction medium, washing | Recommended | Used in greener "Resin-NO2" process. nih.gov |

| Ethanol | Reaction medium | Recommended | Preferred solvent for N-alkylation steps. researchgate.netrasayanjournal.co.in |

| Ethyl Acetate | Extraction, crystallization | Recommended | Used for product extraction and isolation. nih.govjocpr.com |

| Acetonitrile | Reaction medium | Problematic | Used in recyclable resin process; can be recovered. nih.gov |

| Toluene | Purification | Problematic | Used in specific crystallization steps with silica (B1680970) gel. googleapis.com |

| Dichloromethane (DCM) | Reaction medium, extraction | Hazardous | Use is minimized but necessary to avoid certain impurities. nih.gov |

Economic Aspects of Process Intensification and Large-Scale Production

The economic viability of manufacturing this compound is directly tied to process efficiency and the cost of raw materials. Process intensification aims to reduce equipment size, energy consumption, and waste generation, leading to significant cost savings.

A major economic benefit arises from avoiding processes that are not feasible at an industrial scale. For instance, early synthetic routes required purification by column chromatography, a technique that is expensive, solvent-intensive, and too slow for large-scale production. nih.govcore.ac.uk By developing "impurity-free" processes that control by-product formation at the source, the need for chromatography is eliminated, substantially reducing production costs. nih.govcore.ac.uk

The choice of reagents is also a critical economic factor. An improved process for a key intermediate involves the reduction of a nitro compound using simple, inexpensive reagents like iron and a catalytic amount of ferric chloride, which is far more cost-effective than using expensive platinum-on-carbon catalysts. nih.govcore.ac.uk Similarly, developing robust N-alkylation processes using commercially available and low-cost bases like DBU and TEA contributes to a more economical synthesis. researchgate.netrasayanjournal.co.in

Analytical Chemistry and Quality Control for Isopropylidene Ticagrelor Intermediates

Chromatographic Techniques for Purity and Isomeric Analysis (e.g., HPLC, GC)

Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC), are fundamental in the quality control of Isopropylidene Ticagrelor (B1683153) and other intermediates. These techniques are indispensable for assessing purity, detecting trace-level impurities, and resolving stereoisomers, which is crucial given the specific stereochemistry of Ticagrelor.

Reverse-phase HPLC (RP-HPLC) is the most widely employed method. rjptonline.org Various methods have been developed, utilizing different stationary phases, mobile phase compositions, and detectors to achieve optimal separation of the main compound from any process-related impurities or degradation products. rjptonline.org The specificity of these methods allows for accurate quantification of Isopropylidene Ticagrelor and ensures that isomeric purity is maintained throughout the synthesis. google.com

Method development focuses on creating simple, rapid, and robust procedures suitable for routine quality control. nih.gov Parameters such as column type (commonly C8 or C18), mobile phase pH, flow rate, and detection wavelength are optimized to achieve the best resolution and sensitivity. nih.govresearchgate.net For instance, a typical method might use a C18 column with a mobile phase consisting of a phosphate buffer and an organic solvent like acetonitrile (B52724) or methanol (B129727) in an isocratic or gradient elution mode. rjptonline.orgqtanalytics.in Detection is commonly performed using a UV detector at a wavelength where Ticagrelor and its intermediates exhibit maximum absorbance, such as 255 nm or 256 nm. rjptonline.orgasianjpr.com

The table below summarizes various RP-HPLC conditions reported for the analysis of Ticagrelor and its related substances, which are foundational for methods applied to its intermediates.

Interactive Data Table: Examples of HPLC Conditions for Ticagrelor and Related Substances

| Parameter | Condition 1 | Condition 2 | Condition 3 |

|---|---|---|---|

| Stationary Phase | Symmetry C18 (250x4.6 mm, 5µm) rjptonline.org | Kromasil C18 (250x4.6 mm, 5µm) researchgate.net | Zorbax Plus C8 (150x4.6mm, 5.0μm) nih.gov |

| Mobile Phase | Methanol: Phosphate buffer (pH 4) (75:25 v/v) rjptonline.org | Aqueous buffer (formic acid/triethylamine): Acetonitrile (50:50 v/v) researchgate.net | Acetonitrile: Ammonium acetate (B1210297) 50mM (pH 8.2) (57:43, v/v) nih.gov |

| Flow Rate | 1.0 ml/min rjptonline.org | 1.3 ml/min researchgate.net | 0.7 mL/min nih.gov |

| Detection | UV at 256 nm rjptonline.org | UV at 256 nm researchgate.net | PDA at 270 nm nih.gov |

| Retention Time | 2.750 min rjptonline.org | 3.372 min researchgate.net | Not Specified |

While HPLC is the primary tool, Gas Chromatography (GC) may be used for the analysis of volatile impurities or residual solvents that could be present in the intermediate stages of Ticagrelor synthesis.

Spectroscopic Characterization for Structural Elucidation (e.g., NMR, MS)

Spectroscopic techniques are essential for the definitive structural elucidation and characterization of this compound and its related intermediates. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) provide detailed information about the molecular structure, connectivity, and stereochemistry of the compounds.

Nuclear Magnetic Resonance (NMR): NMR is a powerful tool for confirming the identity and structure of synthetic intermediates.

2D NMR (COSY, HSQC, HMBC): Two-dimensional NMR techniques are used to establish the connectivity between atoms. For instance, HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, while HMBC (Heteronuclear Multiple Bond Correlation) reveals longer-range couplings, helping to piece together the complete molecular structure. researchgate.netnih.gov These methods are invaluable for unequivocally confirming the structure of the desired intermediate and for identifying the exact structure of unknown impurities. researchgate.netnih.gov

Mass Spectrometry (MS): MS is used to determine the molecular weight of this compound and to gain insights into its structure through fragmentation patterns.

Liquid Chromatography-Mass Spectrometry (LC-MS): This hyphenated technique combines the separation power of HPLC with the detection capabilities of MS. nih.gov It is particularly useful for identifying and characterizing impurities, even at very low levels. researchgate.netnih.gov Electrospray ionization (ESI) is a common ionization technique used for this purpose. researchgate.netnih.gov By analyzing the mass-to-charge ratio (m/z) of the parent ion and its fragment ions (MSn), a detailed structural profile of the intermediate and any related substances can be generated. researchgate.netnih.gov

Together, NMR and MS provide a comprehensive characterization of this compound, ensuring its structural integrity before it is used in the next step of the Ticagrelor synthesis.

Development of Analytical Methods for In-Process Control and Monitoring

The development of robust analytical methods is a cornerstone of in-process control (IPC) during the synthesis of Ticagrelor. These methods are designed to be rapid, precise, and accurate, allowing for real-time or near-real-time monitoring of reaction progress and quality of intermediates like this compound. researchgate.net The goal of IPC is to ensure that each chemical transformation proceeds as expected and that the intermediate product meets the required quality standards before moving to the next stage. nih.gov

HPLC is the primary technique for IPC. ijpsr.com Methods are developed and validated according to ICH guidelines to ensure they are fit for purpose. Key validation parameters include:

Specificity: The method must be able to distinguish and quantify the this compound intermediate in the presence of starting materials, reagents, other intermediates, and potential impurities. nih.gov

Linearity: The method should provide results that are directly proportional to the concentration of the analyte over a specific range. rjptonline.org

Accuracy and Precision: The method must be shown to be accurate (close to the true value) and precise (reproducible results). rjptonline.orgresearchgate.net

Robustness: The method should be reliable under small but deliberate variations in method parameters, such as mobile phase composition or flow rate. rjptonline.org

By implementing these validated methods, chemists can monitor the consumption of starting materials and the formation of the this compound intermediate. This allows for the precise determination of reaction completion, preventing the carryover of unreacted materials and minimizing the formation of impurities associated with prolonged reaction times or undesirable side reactions. nih.gov

Identification and Quantification of Process-Related Impurities and Degradants

Controlling impurities is one of the most critical aspects of pharmaceutical manufacturing. Impurities in the final API can often be traced back to the intermediate synthesis steps. Therefore, the identification, quantification, and control of process-related impurities and potential degradants of this compound are of paramount importance.

Process-related impurities can arise from various sources, including the starting materials, side reactions, or subsequent degradation of the intermediate. Forced degradation studies are often performed on the intermediate to understand its stability and to identify potential degradation products that could form under stress conditions such as acid, base, oxidation, heat, or light. qtanalytics.in

The primary tool for detecting and quantifying these impurities is HPLC, due to its high sensitivity and resolving power. A well-developed, stability-indicating HPLC method can separate the main intermediate peak from all potential impurities and degradants. researchgate.net

For the structural identification of unknown impurities, a combination of LC-MS/MS and NMR spectroscopy is employed. researchgate.netnih.gov LC-MS provides the molecular weight and fragmentation data, which gives initial clues about the impurity's structure. researchgate.net The impurity can then be isolated using techniques like preparative HPLC, and its definitive structure is confirmed by comprehensive 1D and 2D NMR analysis. researchgate.netnih.gov

Once identified, reference standards for these impurities can be synthesized. researchgate.net These standards are then used to validate the analytical method for its ability to accurately quantify the impurities, often down to levels of 0.1% or lower, ensuring the quality and safety of the final Ticagrelor product.

The table below lists some potential types of impurities that are monitored during Ticagrelor synthesis and are relevant to its intermediates.

Interactive Data Table: Process-Related Impurities and Analytical Detection

| Impurity Name/Type | Potential Origin | Primary Analytical Technique |

|---|---|---|

| TIC Imp-I researchgate.netnih.gov | Incomplete reaction or side product | HPLC, LC-MS, NMR |

| TIC Imp-II researchgate.netnih.gov | Oxidation of the propylthio group | HPLC, LC-MS, NMR |

| TIC Imp-III researchgate.netnih.gov | Isomeric impurity | HPLC, LC-MS, NMR |

| TIC Imp-IV researchgate.netnih.gov | Diastereomer/epimer | HPLC, LC-MS, NMR |

Future Research Directions in the Chemistry of Isopropylidene Ticagrelor

Exploration of Novel, More Efficient Synthetic Routes

Another avenue involves the use of safer and more environmentally friendly reagents. For example, an improved process for the diazotization step to form the triazole ring utilizes a "Resin-NO2" reagent, which is considered greener and safer than traditional methods involving sodium nitrite (B80452) in highly acidic conditions that can lead to deprotection and impurity formation. nih.gov Research also targets the development of cost-effective processes, such as optimizing N-alkylation reactions using commercially available reagents like DBU and TEA in ethanol (B145695), which has been shown to produce high-purity intermediates with minimal impurity formation. rasayanjournal.co.in

Development of Advanced Catalytic Systems for Specific Transformations

The development of advanced catalytic systems is crucial for improving the synthesis of complex molecules like Isopropylidene Ticagrelor (B1683153). These systems offer the potential for higher selectivity, milder reaction conditions, and reduced waste. Research in this area is proceeding on multiple fronts, from biocatalysis to novel heterogeneous catalysts.

One of the most promising areas is the application of biocatalysis. Engineered enzymes can provide exceptional levels of stereoselectivity, which is critical for the synthesis of ticagrelor's chiral intermediates. For instance, the truncated globin of Bacillus subtilis has been engineered to catalyze the cyclopropanation of 3,4-difluorostyrene (B50085) with ethyl diazoacetate. nih.gov This biocatalytic route produces a key cyclopropane (B1198618) precursor to ticagrelor with very high diastereoselectivity and enantioselectivity, offering a clean, single-step alternative to multi-step chemical syntheses. nih.gov Other biocatalytic approaches have utilized ketoreductases, amidases, and lipases to produce key building blocks with high enantiomeric excess. rsc.org

In addition to biocatalysis, research into novel chemical catalysts continues. This includes the use of resin-supported reagents, which can simplify purification and reduce waste. nih.gov Heterogeneous catalysts like Cu-Zn/Al-Ti have been reported for the formation of 1,2,4-triazolo[1,5-a]pyridines, a related structural motif. mdpi.com Furthermore, traditional metal-catalyzed reactions, such as hydrogenation using Palladium on carbon (Pd/C) for deprotection steps, remain important. google.comgoogle.com Future work will likely focus on developing more active, selective, and reusable catalysts to further streamline the synthesis.

| Catalyst System | Transformation | Application in Synthesis | Key Advantages |

| Engineered Bacillus subtilis globin | Olefin Cyclopropanation | Synthesis of cyclopropane precursor | High diastereoselectivity (>99% dr) and enantioselectivity (98% ee) nih.gov |

| Resin-NO2 | Diazotization/Triazole formation | Construction of the triazolo[4,5-d]pyrimidine core | Safer, greener reagent; avoids harsh acidic conditions nih.gov |

| Palladium on Carbon (Pd/C) | Catalytic Hydrogenation | Deprotection of benzyl (B1604629) and Cbz groups google.comgoogle.com | Standard, effective method for deprotection |

| DBU/TEA | N-Alkylation | Condensation of pyrimidine (B1678525) and cyclopentyl fragments | Cost-effective, commercially available reagents; good yield and quality rasayanjournal.co.in |

Comprehensive Understanding of Stereochemical Dynamics

The biological activity of ticagrelor is intrinsically linked to its specific stereochemistry. Therefore, controlling the stereochemical outcomes of each synthetic step is paramount. The Isopropylidene Ticagrelor intermediate contains multiple chiral centers on the cyclopentane (B165970) ring, and maintaining their integrity throughout the synthesis is a primary challenge.

Future research will focus on a more profound understanding of the factors that govern stereoselectivity in key reactions. This includes computational modeling and detailed mechanistic studies to predict and control the formation of desired stereoisomers. The development of highly stereoselective catalytic systems, particularly biocatalytic ones, is a direct result of this focus. nih.gov

The data below from a biocatalytic approach to a key ticagrelor precursor highlights the level of stereochemical control that can be achieved.

| Stereochemical Outcome | Value | Method |

| Diastereomeric Ratio (dr) | >99% | Engineered Enzyme Catalysis nih.gov |

| Enantiomeric Excess (ee) | 98% | Engineered Enzyme Catalysis nih.gov |

Achieving such high levels of purity is critical, as it obviates the need for difficult and costly chiral separations later in the synthetic sequence. Further research will likely explore dynamic kinetic resolution and other advanced strategies to convert racemic or diastereomeric mixtures into single, desired isomers, thereby maximizing theoretical yields.

Potential for this compound or its Analogs as Building Blocks in Related Chemical Entities

The core structure of this compound, a cyclopentyl-triazolopyrimidine, is a valuable scaffold in medicinal chemistry. nih.gov The triazolopyrimidine moiety, in particular, is considered a privileged structure and is found in numerous biologically active compounds. nih.govresearchgate.net This suggests that this compound and its analogs have significant potential as building blocks for the discovery of new therapeutic agents.

Research is being directed toward using this scaffold to develop new P2Y12 inhibitors with potentially improved properties, such as different pharmacokinetic profiles or reduced side effects. nih.gov By modifying the various substitution points on the core structure—the cyclopropylamine (B47189) side chain, the propylthio group, or the hydroxyethoxy side chain—chemists can generate libraries of novel compounds for screening. researchgate.net

The cyclopentane portion of the molecule, with its rigid, three-dimensional structure, is also an attractive starting point for creating conformationally constrained molecules, a strategy often used in drug design to enhance binding affinity and selectivity. whiterose.ac.uk The synthetic routes developed for this compound can be adapted to produce a range of functionalized cyclopentyl building blocks for broader applications in medicinal chemistry, enabling the exploration of new chemical space for various biological targets. nih.govsciencedaily.com

Q & A

Q. What statistical methods reconcile real-world adherence data with clinical trial findings for this compound?

- Methodological Answer: Retrospective cohort studies use Kaplan-Meier analysis to estimate discontinuation rates. Logistic regression identifies predictors of non-adherence (e.g., dyspnea, bleeding). Propensity score matching adjusts for confounding variables when comparing real-world vs. trial populations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.